4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride is an organic compound with the molecular formula C6H3Cl3O5S2. It is a derivative of benzene, characterized by the presence of chloro, hydroxy, and disulfonyl dichloride functional groups. This compound is primarily used in chemical research and industrial applications due to its unique reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride typically involves the chlorosulfonation of 4-chloro-6-hydroxybenzene. The process includes the following steps:
Purification: The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorosulfonation: Large quantities of 4-chloro-6-hydroxybenzene are subjected to chlorosulfonation using industrial reactors.
Continuous Purification: The product is continuously purified using industrial-scale purification techniques such as distillation and crystallization to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and disulfonyl dichloride groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The disulfonyl dichloride groups can be hydrolyzed to form sulfonic acids
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Hydrolysis: Hydrolysis is typically carried out using water or dilute acids
Major Products
The major products formed from these reactions include various substituted benzene derivatives, sulfonic acids, and other functionalized compounds .
Scientific Research Applications
4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl and chloro groups into other molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride involves its reactivity with nucleophiles and electrophiles. The chloro and disulfonyl dichloride groups can undergo nucleophilic substitution, leading to the formation of new covalent bonds. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-hydroxybenzene-1,3-disulfonic acid: Similar structure but lacks the dichloride groups.
4-Chloro-6-hydroxybenzene-1,3-disulfonamide: Contains sulfonamide groups instead of dichloride.
4-Chloro-6-hydroxybenzene-1,3-disulfonyl fluoride: Fluoride groups replace the dichloride groups
Uniqueness
4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride is unique due to its combination of chloro, hydroxy, and disulfonyl dichloride groups, which confer distinct reactivity and functional properties. This makes it particularly useful in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C6H3Cl3O5S2 |
---|---|
Molecular Weight |
325.6 g/mol |
IUPAC Name |
4-chloro-6-hydroxybenzene-1,3-disulfonyl chloride |
InChI |
InChI=1S/C6H3Cl3O5S2/c7-3-1-4(10)6(16(9,13)14)2-5(3)15(8,11)12/h1-2,10H |
InChI Key |
MBJBMJXGDNPADH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)S(=O)(=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.